2-Acetyl-4-nitro-1-nitrosoanthraquinone
Description
Significance of Anthraquinone (B42736) Scaffolds in Advanced Organic Synthesis and Chemical Sciences
The anthraquinone scaffold, a three-ring aromatic system with the formula C₁₄H₈O₂, is a cornerstone in organic chemistry. eurekaselect.comwikipedia.orgnumberanalytics.com This structural motif is not merely a synthetic curiosity but serves as a "privileged scaffold," a core structure upon which a multitude of functional molecules can be built. nih.govrsc.orgnih.gov Its planarity and relative stability allow for predictable, albeit sometimes challenging, chemical modifications. nih.gov
Historically, anthraquinones are renowned as dyes, but their importance has expanded dramatically. wikipedia.orgnih.gov In organic synthesis, they are versatile intermediates. Reactions such as Friedel-Crafts acylation and Diels-Alder reactions are employed to construct the basic framework, which can then be subjected to a variety of substitution reactions, including nitration and halogenation, to introduce diverse functional groups. numberanalytics.com This adaptability makes the anthraquinone skeleton a critical component in the synthesis of complex molecules with tailored electronic and biological properties. numberanalytics.com Furthermore, anthraquinones act as catalysts in industrial processes, such as in papermaking, where they serve as a redox catalyst to protect polysaccharides from degradation. wikipedia.org
Interdisciplinary Relevance of Highly Functionalized Anthraquinones in Contemporary Research
The true power of the anthraquinone scaffold is realized when it is highly functionalized, leading to applications across numerous scientific disciplines. benthamdirect.comresearchgate.net The addition of various substituents dramatically alters the molecule's properties, making functionalized anthraquinones valuable in medicine, materials science, and beyond. numberanalytics.com
In medicinal chemistry, anthraquinone derivatives are at the heart of several anticancer agents, including doxorubicin (B1662922) and mitoxantrone. nih.govrsc.org Researchers are continuously designing new derivatives with the aim of improving efficacy and overcoming drug resistance. nih.govrsc.org The core structure's ability to interact with biological targets like proteins and nucleic acids is a key area of investigation. rsc.orgnih.gov Beyond cancer, these compounds have been explored for their antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govbenthamdirect.commdpi.com
In the realm of materials science, the unique electronic properties of functionalized anthraquinones are being harnessed for next-generation technologies. They are being studied as components for organic batteries, where their redox activity is a key advantage. rsc.org By anchoring anthraquinone molecules to conductive surfaces like graphene, scientists aim to create flexible and environmentally friendly energy storage solutions. rsc.org Furthermore, their applications as natural dyes in textiles and as additives to enhance paper durability continue to be relevant. eurekaselect.comresearchgate.net
Rationale for In-Depth Investigation of Multiply Substituted Anthraquinone Derivatives
The study of multiply substituted anthraquinone derivatives, such as 2-Acetyl-4-nitro-1-nitrosoanthraquinone, is driven by the quest for novel reactivity and the challenges inherent in their creation.
Unique Reactivity Profiles of Polyfunctionalized Anthraquinones
The presence of multiple functional groups on an anthraquinone ring gives rise to complex and unique reactivity. The electronic interplay between electron-donating and electron-withdrawing groups can significantly influence the molecule's behavior in chemical reactions.
For a compound like this compound, the substituents create a highly electron-deficient system.
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. mdpi.com
Acetyl Group (-COCH₃): Also electron-withdrawing, it directs incoming substituents and influences the molecule's solubility and crystalline structure.
Nitroso Group (-N=O): This group is particularly reactive and can participate in various transformations, including cycloadditions and dimerizations. wikipedia.orgrsc.org The C-N bond in nitrosoarenes is relatively weak, making them sensitive to heat and light. wikipedia.org
The combination of these groups on a single anthraquinone scaffold suggests a molecule with a distinct chemical fingerprint, potentially enabling novel synthetic pathways or applications as a specialized chemical probe. The synthesis of such a molecule would likely involve a multi-step process, for example, the nitration of an acetylanthraquinone precursor followed by a subsequent transformation to introduce the nitroso group. google.com
Theoretical and Experimental Challenges in Complex Molecular Design
The design and synthesis of polyfunctionalized anthraquinones present considerable challenges. Predicting the precise outcome of reactions can be difficult due to the complex electronic and steric interactions between the multiple substituents.
Experimental Challenges:
Regioselectivity: Controlling the exact position of each functional group during synthesis is a major hurdle. Multi-step synthetic routes with protecting groups are often necessary. google.com
Reaction Conditions: Introducing sensitive functional groups like the nitroso group requires carefully controlled reaction conditions to avoid decomposition or unwanted side reactions. rsc.org The synthesis of nitrated quinones, for instance, often requires strong acids, which can affect other parts of the molecule. mdpi.com
Purification: Isolating the desired product from a complex mixture of isomers and by-products can be challenging and require advanced chromatographic techniques. ias.ac.in
Theoretical Challenges:
Computational Modeling: Accurately predicting the electronic structure, stability, and reactivity of such complex molecules requires sophisticated computational methods like Density Functional Theory (DFT). rsc.org These models help in understanding reaction mechanisms and designing more efficient synthetic strategies.
Structure-Property Relationships: Establishing a clear link between the complex substitution pattern and the resulting functional properties (e.g., color, redox potential, biological activity) is a key goal. Machine learning and other data-driven approaches are emerging as powerful tools to navigate this complexity and accelerate the discovery of new materials. acs.org
The in-depth study of molecules like this compound, despite the challenges, is essential for pushing the boundaries of organic chemistry and unlocking new functional materials and therapeutics.
Structure
3D Structure
Properties
CAS No. |
94199-58-3 |
|---|---|
Molecular Formula |
C16H8N2O6 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-acetyl-4-nitro-1-nitrosoanthracene-9,10-dione |
InChI |
InChI=1S/C16H8N2O6/c1-7(19)10-6-11(18(23)24)12-13(14(10)17-22)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,1H3 |
InChI Key |
CSJUKGNLUWPQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C(=C1N=O)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 4 Nitro 1 Nitrosoanthraquinone and Analogous Derivatives
Advanced Strategies for Anthraquinone (B42736) Core Functionalization
The anthraquinone scaffold, a three-ring system with two carbonyl groups, presents a unique electronic landscape that dictates the regiochemical outcome of electrophilic substitution reactions. The presence of the deactivating carbonyl groups directs incoming electrophiles primarily to the α-positions (1, 4, 5, 8). However, the synthesis of a complex derivative like 2-Acetyl-4-nitro-1-nitrosoanthraquinone, which features substitution on both α and β positions, requires nuanced and advanced synthetic strategies.
Regioselective Nitration Approaches for Anthraquinone Systems
The introduction of nitro groups onto the anthraquinone core is a foundational step in the synthesis of many important intermediates. Achieving regioselectivity is paramount, especially when specific substitution patterns are desired.
The direct nitration of anthraquinone typically occurs under harsh conditions using a mixture of concentrated nitric and sulfuric acids. This classical approach generally leads to the formation of 1-nitroanthraquinone (B1630840), and with prolonged reaction times or more forcing conditions, dinitro and trinitro derivatives. The regioselectivity is governed by the deactivating nature of the carbonyl groups, which direct the electrophilic attack to the α-positions. Modern techniques often focus on milder reagents and improved control.
For a polysubstituted target, the existing functional groups heavily influence the position of subsequent nitrations. For instance, nitrating a pre-existing acetylanthraquinone would require careful consideration of the directing effects of both the anthraquinone core and the acetyl group.
Ipso-nitration is a powerful technique where an existing substituent, other than hydrogen, is replaced by a nitro group. This reaction can provide access to isomers that are difficult to obtain through direct nitration. While less common for the basic anthraquinone skeleton, it has been observed in highly substituted derivatives. For example, the nitration of certain polysubstituted aromatic compounds can proceed via an ipso-attack, particularly if the position is activated and the leaving group is stable. This strategy could theoretically be employed to introduce a nitro group at a specific position if a suitable precursor is available.
To overcome the harshness and selectivity issues of traditional nitration, catalytic methods have been developed. These often involve the use of solid acid catalysts, zeolites, or metal-based catalysts to generate the nitronium ion (NO₂⁺) under milder conditions. For instance, the use of clay-supported metal nitrates has been shown to be effective for the nitration of aromatic compounds, sometimes offering different selectivity compared to mixed acids. Such catalytic systems could potentially offer a pathway to control the nitration of a functionalized anthraquinone intermediate, minimizing side-product formation and improving yield.
Table 1: Comparison of Nitration Techniques for Aromatic Systems
| Technique | Reagents | Conditions | Selectivity | Applicability to Anthraquinone |
| Electrophilic Nitration | Conc. HNO₃ / Conc. H₂SO₄ | High Temperature | Governed by existing substituents; often favors α-positions. | Standard method for initial nitration. |
| Ipso-Nitration | HNO₃ / Acetic Anhydride (B1165640) | Varies | Replaces an existing group (e.g., -COOH, -SO₃H). | Potentially useful for specific, pre-functionalized derivatives. |
| Catalytic Nitration | Dilute HNO₃ / Solid Acid Catalyst (e.g., Zeolite) | Milder Temperature | Can be tuned by catalyst choice; may improve regioselectivity. | Emerging method for cleaner and more selective reactions. |
Controlled Introduction of Acetyl Moieties onto Polycyclic Aromatic Cores
The introduction of an acetyl group onto the anthraquinone skeleton is typically achieved through the Friedel-Crafts acylation reaction. This reaction involves treating the aromatic core with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The position of acylation is also influenced by the electronic nature of the anthraquinone core. In the case of unsubstituted anthraquinone, acylation can be complex, often leading to mixtures of products. However, by starting with a pre-functionalized anthraquinone, the regioselectivity can be better controlled. For the synthesis of the target molecule, one might start with 1-nitroanthraquinone and then perform the acetylation, where the nitro group would direct the incoming acetyl group. Alternatively, starting with 2-acetylanthraquinone and then performing nitration would be another route, with the acetyl group directing the nitration. The choice of pathway would depend on the relative directing power of the substituents and the ease of separation of the resulting isomers.
Table 2: Key Parameters in Friedel-Crafts Acylation of Anthraquinones
| Parameter | Description | Typical Values/Reagents | Impact on Reaction |
| Substrate | The anthraquinone derivative to be acylated. | Unsubstituted or pre-functionalized anthraquinone. | Existing substituents dictate the position of acylation. |
| Acylating Agent | Source of the acetyl group. | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O). | Reactivity and by-product profile can differ. |
| Catalyst | Lewis acid to activate the acylating agent. | Aluminum chloride (AlCl₃). | The molar ratio of catalyst to substrate is crucial for reaction success. |
| Solvent | Reaction medium. | Dichloromethane, 1,2-dichloroethane, or nitrobenzene. | Solvent can influence catalyst activity and product distribution. |
Synthetic Routes for Nitroso Group Installation on Aromatic Systems
The final step in the proposed synthesis is the introduction of a nitroso (-NO) group. The direct nitrosation of an activated aromatic ring is a well-established method. This is typically achieved using nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid.
For this reaction to be successful, the aromatic ring must be highly activated, usually by the presence of strong electron-donating groups like hydroxyl (-OH) or amino (-NH₂) groups. In the context of the target molecule, the anthraquinone ring is heavily deactivated by the carbonyl, nitro, and acetyl groups. Therefore, a direct nitrosation of 2-acetyl-4-nitroanthraquinone is unlikely to succeed.
A more plausible route would involve the reduction of the 1-nitro group to an amino group, followed by diazotization and then a subsequent reaction to install the nitroso group. However, the most common method for converting an aromatic amine to a nitroso compound is through the Sandmeyer reaction, which typically yields aryl halides, or related reactions. A direct, high-yielding conversion to a nitroso group from a diazonium salt is not a standard transformation.
An alternative, more advanced approach could involve the oxidation of an N-arylhydroxylamine intermediate. This would require the selective reduction of the 1-nitro group to a hydroxylamine, followed by a mild oxidation to yield the 1-nitroso product. This multi-step sequence within a highly functionalized and sensitive molecule would present significant synthetic challenges, requiring precise control over reagents and reaction conditions to avoid side reactions.
Chemical Transformations Leading to Nitroso Derivatives
The introduction of a nitroso group onto an aromatic ring is a key transformation for the synthesis of compounds like this compound. Several general methods exist for the preparation of C-nitroso compounds. nih.govresearchgate.net
One common strategy is the oxidation of a primary aromatic amine. organic-chemistry.org For an anthraquinone precursor, this would involve the synthesis of a 1-amino-2-acetyl-4-nitroanthraquinone, followed by controlled oxidation to the corresponding 1-nitroso derivative. Reagents such as peroxy acids (e.g., 3-chloroperoxybenzoic acid) or hydrogen peroxide with a suitable catalyst are often employed for this purpose. nih.govorganic-chemistry.org
Another approach involves the reduction of a corresponding nitro compound. The synthesis could proceed from a 1,4-dinitro-2-acetylanthraquinone intermediate. Partial reduction of one nitro group could potentially yield the nitroso derivative, although this often requires careful control of reagents and conditions to avoid over-reduction to the amine.
Direct nitrosation of an activated aromatic ring using nitrous acid or its derivatives is also a possibility. nih.gov However, the electronic nature of the anthraquinone core, especially when substituted with other electron-withdrawing groups like nitro and acetyl functions, would heavily influence the feasibility and regioselectivity of such a reaction. Kinetic studies on nitrosation reactions often point to a slow proton transfer step as being rate-limiting. rsc.org Furthermore, intramolecular rearrangements of nitroaromatic compounds under photolytic conditions can sometimes lead to the formation of nitroso derivatives, such as the historic conversion of o-nitrobenzaldehyde to o-nitrosobenzoic acid. nih.gov
Biologically Mediated Generation of Reactive Nitroso Species
While specific enzymatic synthesis of this compound is not documented, the biological transformation of related precursors is a relevant area of study. The enzymatic reduction of aromatic nitro compounds is a known metabolic pathway in various organisms, including bacteria. This process typically proceeds stepwise, reducing the nitro group (Ar-NO₂) to a nitroso (Ar-NO), then to a hydroxylamino (Ar-NHOH), and finally to an amino group (Ar-NH₂).
Therefore, a precursor molecule like 2-acetyl-1,4-dinitroanthraquinone could theoretically be converted to a reactive nitroso species via enzymatic action. Certain bacteria are known to be "nitrosation-proficient" and can catalyze the formation of N-nitroso compounds from precursors like nitrate (B79036) and secondary amines, particularly in environments with altered acidity. nih.gov This suggests that microbial systems possess the enzymatic machinery capable of generating nitroso functionalities, which could potentially be harnessed for biotransformation of complex nitroaromatic substrates.
Convergent and Divergent Synthetic Pathways for Multi-Substituted Anthraquinones
The synthesis of complex molecules like multi-substituted anthraquinones can be approached through different strategic paradigms, primarily linear, convergent, and divergent synthesis. scholarsresearchlibrary.com
Divergent Synthesis: This approach begins with a common core structure that is subsequently elaborated into a library of diverse analogues. nih.gov For instance, a key intermediate like bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid) is widely used as a starting point for creating a variety of 4-substituted anthraquinone derivatives through nucleophilic substitution of the bromine atom. researchgate.netuniv.kiev.uanih.gov This strategy is highly efficient for exploring structure-activity relationships by creating numerous derivatives from a single precursor. nih.gov The synthesis of (S)-bisoranjidiol and its analogues from a common binaphtho-para-quinone intermediate exemplifies a divergent approach in the synthesis of complex anthraquinone-based natural products. nih.gov
Green Chemistry Principles in Anthraquinone Derivative Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. Key principles of green chemistry, such as the use of catalysts and benign solvents, are being actively applied to the synthesis of anthraquinone derivatives. researchgate.netresearchgate.net
Catalysis as a Core Principle for Sustainable Functionalization Reactions
Catalysis is fundamental to developing sustainable synthetic methods. In anthraquinone chemistry, catalysts are used to increase reaction efficiency, reduce waste, and enable reactions under milder conditions.
Recent advancements include the use of heterogeneous solid acid catalysts for Friedel-Crafts reactions to produce anthraquinone derivatives under solvent-free conditions. researchgate.net These catalysts can often be recovered and reused, adding to the sustainability of the process. researchgate.netresearchgate.net Photocatalysis using anthraquinone-based covalent organic frameworks (COFs) has also emerged as a powerful tool for C-H functionalization, allowing for the direct conversion of C-H bonds into valuable C-N or C-C bonds under visible light irradiation. rsc.orguchicago.edu These metal-free catalytic systems are environmentally friendly and can be easily separated and recycled. rsc.orguchicago.edu Furthermore, amino-anthraquinone-derived molecules have been developed as metal-free electrocatalysts for processes like H₂O₂ production, which can be coupled with advanced oxidation processes for water treatment. rsc.org
| Catalyst Type | Reaction | Key Advantages |
| Alum (KAl(SO₄)₂·12H₂O) | Friedel-Crafts synthesis of anthraquinones | Inexpensive, non-toxic, water-tolerant, high yields. researchgate.net |
| Solid Acid Catalysts (e.g., M(IV)PWs) | Friedel-Crafts synthesis of anthraquinones | Solvent-free conditions, reusable catalyst. researchgate.net |
| Anthraquinone-based COFs | Photocatalytic C-H functionalization | Recyclable, metal-free, visible-light mediated. rsc.orguchicago.edu |
| Amino-anthraquinones | Electrocatalytic H₂O₂ synthesis | Metal-free, high performance, applicable in water treatment. rsc.org |
Utilization of Benign and Eco-Friendly Solvents and Reaction Media
The choice of solvent is a critical factor in green chemistry. Traditional organic syntheses often rely on volatile and toxic solvents. Research into anthraquinone synthesis has explored several greener alternatives. researchgate.net
Solvent-free, or dry media, synthesis represents an ideal green chemistry approach. One-pot, three-component reactions to create aminoanthraquinone derivatives have been successfully carried out at mild temperatures without any solvent or catalyst, resulting in high yields and short reaction times. researchgate.net Microwave-assisted synthesis under solvent-free conditions has also proven to be an effective path for preparing anthraquinone dyes, significantly reducing reaction times.
Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of water-tolerant catalysts, such as alum, has enabled the efficient one-pot synthesis of anthraquinone derivatives in aqueous media at ambient temperatures. researchgate.net This method offers high yields, short reaction times, and a simple work-up procedure. researchgate.net The synthesis of water-soluble anthraquinone analogues is also an area of active research, often for biological applications. nih.gov
Supercritical Fluid Applications: Supercritical fluids (SCFs), most commonly supercritical carbon dioxide (scCO₂), offer a unique reaction medium that combines the properties of liquids and gases. au.dk A supercritical fluid can diffuse through solids like a gas but dissolve materials like a liquid. au.dk This makes them highly effective for both extraction and reaction processes. In the context of anthraquinones, scCO₂ is used for extraction from natural sources and is a key medium for supercritical dyeing processes. mdpi.comnih.govmdpi.com The synthesis of materials in supercritical water is also a promising green technology, as the properties of water change dramatically near its critical point, becoming a non-polar solvent capable of dissolving organic compounds. au.dk Supercritical solvent impregnation (SSI) is another technique where active compounds, like anthraquinones, are dissolved in scCO₂ and used to impregnate solid materials, a process with applications in material science and antimicrobial product design. nih.gov
| Green Solvent/Medium | Application in Anthraquinone Chemistry | Key Advantages |
| Water | One-pot synthesis of anthraquinone derivatives. | Non-toxic, abundant, inexpensive, high yields with suitable catalysts. researchgate.net |
| Solvent-Free | Three-component synthesis of aminoanthraquinones. | No solvent waste, high efficiency, mild conditions. researchgate.net |
| Supercritical CO₂ | Extraction, dyeing, and impregnation. | "Green" solvent, tunable properties, efficient mass transfer. mdpi.commdpi.comnih.gov |
| Supercritical Water | Synthesis of materials. | Acts as a non-polar solvent, enabling organic reactions. au.dk |
Ionic Liquids and Deep Eutectic Solvents in Anthraquinone Synthesis
Ionic liquids (ILs) and deep eutectic solvents (DES) are emerging as promising green alternatives to conventional volatile organic solvents in the synthesis of anthraquinones. nih.govresearchgate.net ILs are salts with low melting points, typically composed of an organic cation and an organic or inorganic anion, which exhibit unique properties such as low vapor pressure, high thermal stability, and non-flammability. nih.govresearchgate.net DES are mixtures of solid compounds, often natural primary metabolites, that form a liquid at certain conditions through hydrogen bond interactions. nih.govnih.gov
The application of these solvents in anthraquinone synthesis offers several advantages. They can act as both the solvent and catalyst, simplifying reaction setups. For instance, imidazolium-based ILs have been explored, though concerns about their cost and potential toxicity have led to increased interest in natural deep eutectic solvents (NADESs). nih.gov NADESs, composed of primary metabolites, are considered more environmentally friendly and economical. nih.gov Research has shown that a DES consisting of lactic acid, glucose, and water was highly effective for extracting anthraquinones. nih.gov Beyond extraction, ILs have been used to support catalysts, creating reusable and environmentally friendly reaction systems for processes like photocatalytic oxidation. researchgate.net
Factors such as the choice of hydrogen bond donors and acceptors, molar ratio, water content, and temperature can be adjusted to tailor the properties of these solvents for specific synthetic needs. nih.gov
Table 1: Comparison of Solvent Systems in Anthraquinone Processing
| Solvent Type | Composition Example | Key Advantages | Challenges | Source |
|---|---|---|---|---|
| Conventional Organic Solvents | Methanol, Chloroform, Ethyl Acetate | Well-understood properties | Toxicity, volatility, disposal issues | nih.gov |
| Ionic Liquids (ILs) | Imidazolium-based salts | Low vapor pressure, high thermal stability, potential catalytic activity | Higher cost, potential toxicity | nih.govresearchgate.net |
| Deep Eutectic Solvents (DES) | Choline chloride and a hydrogen bond donor (e.g., urea, carboxylic acid) | Low cost, biodegradability, simple preparation | Can be viscous, water content can affect properties | nih.govresearchgate.net |
| Natural Deep Eutectic Solvents (NADESs) | Lactic acid, glucose, water | Environmentally benign, sustainable sources, high extraction efficiency for anthraquinones | Research is still emerging | nih.gov |
Energy-Efficient Synthetic Transformations, Including Microwave and Ultrasonic Assistance
Energy-efficient methods like microwave (MW) irradiation and ultrasound (US) assistance are significantly advancing the synthesis of anthraquinone derivatives. nih.gov These techniques offer substantial improvements over traditional heating methods, which often require long reaction times and large amounts of solvents. rasayanjournal.co.in
Microwave-assisted synthesis has been successfully applied to produce highly substituted anthraquinones. morressier.com The process often involves a one-pot, solvent-free reaction, which drastically reduces reaction times from hours or days to mere minutes. rasayanjournal.co.intsijournals.com Microwaves directly and selectively heat the reactant molecules, leading to a rapid increase in reaction rates. rasayanjournal.co.in For example, anthraquinone dyes have been synthesized by irradiating catechol and phthalic anhydride in a microwave oven, demonstrating a path that is faster and avoids costly solvents. rasayanjournal.co.in
Ultrasound-assisted synthesis and extraction also provide significant benefits. In the extraction of anthraquinones from natural sources like Rheum palmatum L., ultrasound-assisted extraction using NADES proved highly efficient. nih.gov For encapsulation, ultrasonication has been used to load anthraquinones into casein micelles, a process that relies on the physical effects of acoustic cavitation to enhance mass transfer. mdpi.com The combination of these energy sources with green solvents like ILs and DES represents a powerful strategy for efficient and sustainable chemical production. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Anthraquinone Derivatives
| Parameter | Conventional Method | Microwave-Assisted Method | Source |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | rasayanjournal.co.intsijournals.com |
| Solvent Requirement | Often requires high-boiling polar solvents (e.g., DMF, DMSO) | Can often be performed solvent-free | rasayanjournal.co.intsijournals.com |
| Energy Input | Bulk heating of the entire reaction vessel | Selective heating of reactant molecules | tsijournals.com |
| Process Complexity | Tedious, requires extensive equipment setup | Simple, one-pot synthesis | rasayanjournal.co.intsijournals.com |
| Yield | Variable | Often higher | tsijournals.com |
Atom Economy and Waste Minimization in Complex Organic Synthesis
The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to green chemistry. jocpr.comnih.govrsc.org In the synthesis of complex molecules like anthraquinone derivatives, maximizing atom economy is crucial for minimizing waste and improving sustainability. nih.gov The E-Factor, which quantifies the mass of waste produced per kilogram of product, often highlights the inefficiency of traditional fine chemical and pharmaceutical syntheses. nih.govcapes.gov.br
Reduced By-product Formation Strategies
Strategies to reduce by-products focus on designing reactions that are inherently more efficient. Addition reactions, such as the Diels-Alder reaction, are highly atom-economical as all reactant atoms are incorporated into the product. jocpr.comrsc.org This approach has been used to construct the anthraquinone core. nih.gov Similarly, isomerization reactions, which rearrange a molecule's structure without adding or removing atoms, are perfectly atom-economical. nih.gov
In contrast, classical substitution and elimination reactions are often uneconomical, generating significant stoichiometric by-products. nih.gov For example, the synthesis of 1-aminoanthraquinone (B167232) has historically involved a mercury-catalyzed sulfonation followed by ammonolysis, a process that generates considerable waste and pollution. acs.org A greener alternative involves the nitration of anthraquinone followed by reduction, which can be a cleaner route if managed properly. acs.org The oxidation of a 2-alkylanthraquinone to a 2-carboxyanthraquinone using nitric acid is another example where process design can be optimized to reduce waste. google.com
Recyclable Reagents and Catalysts
The use of recyclable catalysts instead of stoichiometric reagents is a cornerstone of waste minimization. jocpr.com In anthraquinone synthesis, moving from non-recoverable catalysts like aluminum chloride in Friedel-Crafts reactions to recyclable alternatives represents a significant improvement. google.com For example, polyphosphoric acid has been used as a catalyst for the condensation of benzoic acid with substituted benzenes to produce benzophenones, which are precursors to anthraquinones; this catalyst can be recovered and reused. google.com
Solid acid catalysts, such as sulfonic acid derivatives of polystyrene (Dowex resins), offer advantages because they are easily separated from the reaction mixture and can be recycled. wikipedia.org More recently, anthraquinone derivatives themselves, such as anthraquinone-2-carboxylic acid (AQ-COOH), have been developed as recyclable, metal-free photocatalysts for degrading organic pollutants under visible light. researchgate.net The stability of such catalysts allows them to be used for multiple cycles without a significant loss of activity, making the process more economically and environmentally viable. researchgate.net
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. For substituted anthraquinones, the nitration of the aromatic core is a critical transformation.
Elucidation of Reaction Pathways for Nitration Processes
The nitration of anthraquinone is a classic electrophilic aromatic substitution reaction. The process typically involves treating anthraquinone with concentrated nitric acid. google.com The anthraquinone ring system is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two carbonyl groups. As a result, forcing conditions, such as high temperatures, are often required. google.com
The reaction proceeds via the attack of the nitronium ion (NO₂⁺), the electrophile generated from nitric acid, on the anthraquinone nucleus. The substitution occurs preferentially at the α-positions (1, 4, 5, 8) rather than the β-positions (2, 3, 6, 7) because the carbocation intermediates formed from α-attack are more stabilized by resonance.
Kinetic studies on the nitration of anthraquinone in nitric acid have been performed to understand the reaction engineering aspects and to develop alternatives to polluting methods like mercury-catalyzed sulfonation for producing intermediates like 1-nitroanthraquinone. acs.org The reaction can be controlled isothermically at temperatures between 40°C and 70°C. google.com Further nitration can lead to dinitroanthraquinones. google.comrsc.org For example, the nitration of 2-(4-methyl-3-nitrobenzoyl)benzoic acid yields a mixture of dinitro and trinitro products, demonstrating the complexity of controlling regioselectivity in highly substituted systems. rsc.org The synthesis of a 1-nitro-2-methyl anthraquinone intermediate via the nitration of 2-methylanthraquinone (B1664562) under acidic conditions is a key step in producing more complex derivatives. nih.gov
Understanding Nitroso Formation Mechanisms and Intermediates
The introduction of a nitroso (-NO) group onto an aromatic ring, a process known as nitrosation, is a critical transformation for the synthesis of compounds like this compound. This reaction typically proceeds via an electrophilic substitution mechanism, but can also involve radical pathways, particularly given the electronic nature of the anthraquinone nucleus.
The mechanism of nitrosation on an aromatic substrate requires the generation of a reactive nitrosating agent. Under acidic conditions, nitrous acid (HNO₂) can be protonated and subsequently lose water to form the highly electrophilic nitrosonium ion (NO⁺). This ion is a potent electrophile that can be attacked by the π-electron system of an aromatic ring. youtube.comyoutube.com The reaction proceeds through a cationic intermediate, known as a Wheland intermediate or arenium ion, which then loses a proton to restore aromaticity and yield the nitroso-substituted product. youtube.comyoutube.com
However, S-nitrosation, the formation of a nitroso group on a sulfur atom, highlights alternative mechanisms that may be relevant. These include NO autooxidation to N₂O₃, radical recombination between a nitric oxide radical (NO•) and a substrate radical, and transition metal-catalyzed pathways. nih.gov Specifically, nitrosation is chemically defined as the formation of a nitroso group involving a one-electron oxidation from the NO radical. nih.gov Given that quinones are known to participate in single-electron transfer processes, radical mechanisms for C-nitrosation on the anthraquinone ring are plausible.
Intermediates in these reactions are typically transient. In the electrophilic pathway, the key intermediate is the sigma complex (arenium ion), where the NO group is covalently bound to a ring carbon, temporarily disrupting the aromatic system. youtube.com In radical pathways, a radical adduct formed by the addition of NO• to the anthraquinone radical cation would be a key intermediate. The stability of these intermediates is influenced by the substituents already present on the anthraquinone ring, which in the case of this compound, are strongly electron-withdrawing.
N-nitroso compounds are known to be carcinogenic because they can form potent electrophilic alkylating agents in the body. nih.gov This formation can occur through spontaneous decomposition or metabolic activation. nih.gov While the target molecule is a C-nitroso compound, the inherent reactivity of the nitroso group is a significant consideration in its synthesis and handling.
Table 1: Common Nitrosating Agents and Their Characteristics
| Nitrosating Agent | Formula | Generation/Source | Reactivity | Mechanistic Pathway |
|---|---|---|---|---|
| Nitrosonium ion | NO⁺ | From nitrous acid (HNO₂) in strong acid | High | Electrophilic Aromatic Substitution |
| Dinitrogen Trioxide | N₂O₃ | Equilibrium from NO and NO₂ | Moderate | Electrophilic/Radical |
| Nitrosyl Halides | XNO (e.g., ClNO) | Reaction of nitrites with hydrohalic acids | High | Electrophilic Aromatic Substitution |
| Nitric Oxide Radical | NO• | From various biological and chemical sources | Radical | Radical Addition |
Control of Stereochemistry and Regiochemistry in Multi-Substituted Systems
The synthesis of a specific isomer like this compound from a substituted precursor is a significant challenge due to issues of regioselectivity. The placement of incoming functional groups on the anthraquinone core is dictated by the electronic and steric effects of the substituents already present. colab.ws The anthraquinone structure itself possesses electron-withdrawing carbonyl groups that deactivate the aromatic rings towards electrophilic attack, making functionalization a non-trivial task. colab.ws
Classical electrophilic nitration often suffers from poor regioselectivity, necessitating the use of harsh conditions which may not be compatible with complex molecules. rsc.org The development of new nitrating agents and catalysts aims to overcome these limitations. rsc.orgnumberanalytics.com For instance, heterogeneous catalysts like zeolites and sulfated metal oxides have been employed to improve selectivity in industrial nitration processes. numberanalytics.com
In a multi-substituted system, the directing effects of the existing groups are paramount. For the target molecule, the anthraquinone core is substituted with an acetyl group (electron-withdrawing, meta-directing) and a nitro group (strongly electron-withdrawing, meta-directing). The introduction of a third group, the nitroso moiety, at the C1 position requires overcoming the deactivating nature of the ring and directing the substitution to a specific, electronically disfavored position. This often requires multi-step synthetic strategies involving blocking groups or the use of pre-functionalized precursors where the desired substitution pattern is installed sequentially under carefully controlled conditions.
Systematic studies on the radical functionalization of other electron-deficient aromatic systems have shown that certain substituents exert consistent and additive effects on the regioselectivity of substitution. nih.gov Furthermore, it is sometimes possible to tune the regiochemistry by modifying reaction conditions such as solvent and pH. nih.gov In enzymatic systems, regioselectivity can be exquisitely controlled. For example, in the biosynthesis of xanthones from anthraquinone precursors, different enzymes can cleave the same precursor at different positions (e.g., C4a-selective vs. C10a-selective cleavage), demonstrating that protein architecture can dictate reaction outcomes with high fidelity. nih.govrsc.orgresearchgate.net
Stereochemical control becomes relevant when chiral centers are present or introduced. While the core anthraquinone is achiral, the synthesis of derivatives with chiral side chains or the resolution of atropisomers requires stereocontrolled methods. The synthesis of complex chiral molecules often relies on using chiral building blocks or asymmetric catalysis to achieve high stereoselectivity. researchgate.net
Table 2: General Regiodirecting Effects of Substituents on an Anthraquinone Nucleus
| Substituent Type | Examples | Electronic Effect | Directing Influence (Electrophilic Attack) | Ring Activity |
|---|---|---|---|---|
| Activating | -OH, -OR, -NH₂ | Electron-donating | Ortho, Para | Activated |
| Deactivating | -NO₂, -SO₃H, -CN | Electron-withdrawing | Meta | Deactivated |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para | Deactivated |
| Deactivating (Carbonyl) | -CHO, -COR | Electron-withdrawing | Meta | Deactivated |
Radical Pathways in Anthraquinone Functionalization
The formation of carbon-carbon and carbon-heteroatom bonds on the anthraquinone scaffold can be achieved through radical pathways. colab.ws Quinones are well-established participants in redox cycling, capable of forming semiquinone radical anions upon reduction. nih.gov These radical species can be key intermediates in subsequent functionalization reactions.
Several methods can be employed to generate radicals from anthraquinone derivatives. Photochemical excitation is one such method. Anthraquinone carboxylates, for example, can act as photooxidants, initiating intramolecular single-electron transfer to form radical intermediates that can undergo further reactions like C-C bond cleavage. acs.org Similarly, photoswitchable peri-aryloxyanthraquinones undergo isomerization through a radical mechanism upon UV irradiation. unistra.fr Covalent organic frameworks (COFs) based on anthraquinone have been developed as recyclable photocatalysts that operate via a direct hydrogen atom transfer (d-HAT) mechanism, generating reactive carbon radicals from C-H bonds under visible light. rsc.org
These generated radicals are highly reactive species that seek to achieve an octet electronic configuration, often by adding to π systems or participating in atom transfer reactions. pharmacy180.com The addition of a carbon-centered radical to an olefin is a common strategy for C-C bond formation. pharmacy180.com The functionalization of the anthraquinone core itself can proceed via the addition of an external radical to the aromatic system or by generating a radical on the anthraquinone skeleton which then reacts with another species.
The synthesis of anthraquinone derivatives with specific functionalities designed to produce free radicals upon metabolic activation has also been explored. nih.gov While the context is often related to biological activity, the underlying chemical principles are relevant for synthetic design. The cleavage of C-O bonds, which typically occurs via nucleophilic substitution, can also be induced through a free radical pathway using specific catalytic systems, expanding the range of transformations possible. researchgate.net The high reactivity and often low selectivity of radical reactions can be a major challenge, leading to multiple products. pharmacy180.com However, modern synthetic methods are increasingly able to control the selectivity of these powerful transformations. nih.govresearchgate.net
Table 3: Methods for Radical Generation and Subsequent Functionalization of Anthraquinones
| Method | Description | Intermediate Species | Resulting Transformation |
|---|---|---|---|
| Photochemical Excitation | Use of UV or visible light to excite the anthraquinone core, often leading to electron transfer. acs.orgrsc.org | Excited state anthraquinone, radical ions. acs.org | C-H functionalization, C-C bond cleavage, isomerization. acs.orgunistra.frrsc.org |
| Enzymatic/Chemical Reduction | One-electron reduction of the quinone moiety. nih.gov | Semiquinone radical anion. nih.gov | Generation of reactive oxygen species, further radical reactions. |
| Photocatalytic d-HAT | Use of an anthraquinone-based catalyst to abstract a hydrogen atom from a substrate. rsc.org | Anthraquinone ketyl radical, substrate carbon radical. | C-N or C-C coupling reactions. rsc.org |
| Transition Metal Catalysis | Use of metals to facilitate radical generation and coupling. researchgate.net | Substrate radicals. | Borylation, cross-coupling reactions. researchgate.net |
Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 4 Nitro 1 Nitrosoanthraquinone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Anthraquinone (B42736) Derivatives
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. nih.gov For a molecule with the complexity of 2-Acetyl-4-nitro-1-nitrosoanthraquinone, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment. nih.govipb.pt
High-Resolution ¹H and ¹³C NMR Analysis for Structural Assignments
High-resolution ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of hydrogen and carbon atoms, respectively. The substitution pattern on the anthraquinone core heavily influences the chemical shifts (δ) due to the electronic effects (inductive and resonance) of the acetyl, nitro, and nitroso groups.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show signals for the five protons on the anthraquinone skeleton. The proton on the same ring as the substituents (H-3) would be significantly downfield-shifted due to the strong electron-withdrawing nature of the adjacent nitro and acetyl groups. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit chemical shifts more typical of anthraquinone itself, though long-range effects from the substituted ring may cause minor shifts. nih.gov The methyl protons of the acetyl group will appear as a distinct singlet in the aliphatic region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 16 distinct resonances corresponding to the carbon atoms of the anthraquinone framework and the acetyl group. The carbonyl carbons of the quinone (C-9, C-10) and the acetyl group (C=O) will appear at the most downfield positions. The carbons directly attached to the electron-withdrawing nitro (C-4), nitroso (C-1), and acetyl (C-2) groups are expected to be significantly deshielded. koreascience.kr Carbons in the unsubstituted ring will have chemical shifts closer to those observed in parent anthraquinone.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| Ring A | |||
| C-1 | - | ~150-155 | Attached to N=O, deshielded |
| C-2 | - | ~140-145 | Attached to C=O, deshielded |
| C-3 | ~8.5-8.7 | ~125-130 | Influenced by adjacent NO₂ and acetyl groups |
| C-4 | - | ~150-155 | Attached to NO₂, strongly deshielded |
| C-4a | - | ~130-135 | Bridgehead carbon |
| Ring B | |||
| H-5 | ~8.2-8.4 | ~127-129 | Peri to carbonyl C-10, deshielded |
| H-6 | ~7.8-8.0 | ~134-136 | Beta position |
| H-7 | ~7.8-8.0 | ~134-136 | Beta position |
| H-8 | ~8.2-8.4 | ~127-129 | Peri to carbonyl C-9, deshielded |
| Quinone & Substituents | |||
| C-8a | - | ~133-135 | Bridgehead carbon |
| C-9 | - | ~182-185 | Quinone carbonyl |
| C-9a | - | ~133-135 | Bridgehead carbon |
| C-10 | - | ~181-184 | Quinone carbonyl |
| C-10a | - | ~134-136 | Bridgehead carbon |
| Acetyl-CH₃ | ~2.5-2.7 | ~25-30 | Aliphatic methyl ketone |
| Acetyl-C=O | - | ~195-200 | Ketone carbonyl |
Note: These are predicted values based on substituent effects on similar aromatic systems. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. princeton.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a strong correlation would be observed between the protons of the unsubstituted ring (H-5, H-6, H-7, H-8), confirming their connectivity. The proton at C-3 would appear as an isolated signal in the COSY spectrum, confirming its position adjacent to substituted carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of protonated carbons. For example, the signal for H-3 would show a cross-peak with the signal for C-3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for placing quaternary carbons and substituents. sdsu.edu Key expected correlations would include:
The acetyl methyl protons (¹H) to the acetyl carbonyl carbon (¹³C) and to C-2 of the anthraquinone ring.
H-3 (¹H) to carbons C-1, C-2, C-4, and C-4a (¹³C).
H-5 (¹H) to quinone carbon C-10 and bridgehead carbon C-4a (¹³C).
H-8 (¹H) to quinone carbon C-9 and bridgehead carbon C-10a (¹³C).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.net A NOESY spectrum could reveal through-space correlations between the H-8 proton and the oxygen atom of the nitroso group, or between the acetyl methyl protons and the H-3 proton, helping to define the preferred orientation of the substituents.
Interactive Table 2: Key Predicted 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H-5 ↔ H-6 ↔ H-7 ↔ H-8 | Confirms the spin system of the unsubstituted aromatic ring. |
| HSQC | H-3 ↔ C-3; H-5 ↔ C-5; etc. | Assigns all protonated carbons in the molecule. |
| HMBC | Acetyl-CH₃ ↔ C-2 | Confirms the position of the acetyl group at C-2. |
| HMBC | H-3 ↔ C-1, C-4 | Confirms the position of H-3 between the nitroso and nitro groups. |
| HMBC | H-5 ↔ C-10, C-4a | Orients the unsubstituted ring relative to the quinone system. |
| NOESY | H-8 ↔ Nitroso Oxygen | Provides information on the conformation around the C1-N bond. |
Solid-State NMR Applications for Molecular Conformation and Dynamics
In the solid state, molecular motion is restricted, leading to broad NMR signals due to anisotropic interactions. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. nih.govwikipedia.org Solid-state ¹³C NMR can provide valuable information about the crystalline packing and conformational rigidity of this compound. researchgate.net Differences in chemical shifts between the solid-state and solution-phase spectra can indicate specific intermolecular interactions or the "locking" of conformations, such as the orientation of the acetyl and nitroso groups, within the crystal lattice. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of chemical bonds and is highly effective for identifying the functional groups present in a molecule. unizar-csic.es
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Identification
FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound would be dominated by strong absorptions from its various carbonyl, nitro, and nitroso moieties. scialert.net
Nitro Group (NO₂): This group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch (ν_as) typically found between 1550-1475 cm⁻¹ and a symmetric stretch (ν_s) between 1360-1290 cm⁻¹ for aromatic nitro compounds. orgchemboulder.comyoutube.comresearchgate.net
Carbonyl Groups (C=O): Three distinct carbonyl groups are present. The two quinone carbonyls are expected to absorb in the 1670-1680 cm⁻¹ region. The acetyl carbonyl, being a ketone, will likely appear at a higher frequency, around 1690-1710 cm⁻¹. nih.gov
Nitroso Group (N=O): The N=O stretching vibration for aromatic nitroso compounds typically appears in the range of 1500-1550 cm⁻¹. This peak may sometimes overlap with the strong asymmetric nitro stretch.
Aromatic C=C and C-H vibrations: Stretching vibrations for the aromatic C=C bonds are expected in the 1400-1600 cm⁻¹ region, while C-H stretching will appear above 3000 cm⁻¹. libretexts.org
Interactive Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |
| Acetyl C-H | Stretching | 2920 - 3000 | Weak |
| Acetyl C=O | Stretching | 1690 - 1710 | Strong |
| Quinone C=O | Stretching | 1670 - 1680 | Strong |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Variable |
| Nitro N=O | Asymmetric Stretch | 1520 - 1550 | Very Strong |
| Nitroso N=O | Stretching | 1500 - 1550 | Medium-Strong |
| Nitro N=O | Symmetric Stretch | 1340 - 1360 | Strong |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar, symmetric vibrations. youtube.comsapub.org The symmetric nitro stretch and aromatic ring vibrations are often strong in the Raman spectrum. While water is a weak Raman scatterer, making it a good solvent for analysis, fluorescence from the sample can sometimes be a challenge. sapub.org
Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that can dramatically increase the Raman signal (by orders of magnitude) by adsorbing the analyte onto a roughened metal surface (e.g., silver or gold nanoparticles). unizar-csic.es SERS would be particularly useful for detecting this compound at very low concentrations and can provide insights into the orientation of the molecule on the metal surface, as the enhancement effect is distance-dependent.
Analysis of Vibrational Features Related to Nitro and Nitroso Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable insights into the functional groups present in a molecule. For this compound, the vibrational modes associated with the nitro (NO₂) and nitroso (N=O) groups are of particular interest due to their influence on the molecule's electronic properties and reactivity.
The nitro group typically exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In aromatic compounds, the asymmetric stretch is generally observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears between 1300-1370 cm⁻¹. The precise positions of these bands are sensitive to the electronic environment, including the presence of other substituents and conjugation effects within the anthraquinone system. For this compound, these bands are expected to be intense in the IR spectrum.
The nitroso group's N=O stretching vibration is typically found in the region of 1500-1620 cm⁻¹ for C-nitroso compounds. Its position can overlap with the asymmetric nitro group stretch, potentially leading to complex band contours in that region of the spectrum. The presence of the electron-withdrawing acetyl and nitro groups, along with the extended π-system of the anthraquinone core, would influence the exact frequency of the N=O stretch. A detailed analysis, often supported by computational methods, is necessary to definitively assign these vibrational modes. semanticscholar.orgnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch (νas) | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch (νs) | 1300 - 1370 |
| Nitroso (N=O) | Stretching Vibration (ν) | 1500 - 1620 |
| Acetyl (C=O) | Stretching Vibration (ν) | 1680 - 1700 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov This makes it an indispensable tool for studying the electronic structure and reactivity of paramagnetic molecules and transient radical intermediates.
While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it can be converted into radical species under certain conditions, such as through electrochemical reduction or photochemical excitation. The nitro group, in particular, can readily accept an electron to form a nitro anion radical. EPR spectroscopy would be the primary technique to detect and characterize such a radical. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which are indicative of the distribution of the unpaired electron's spin density across the molecule. The analysis of these parameters would reveal the extent of delocalization of the unpaired electron over the anthraquinone framework and its interaction with the nitrogen nucleus of the nitro group and other magnetic nuclei. nih.gov
Nitroso compounds are well-known spin traps. nih.gov This property of the nitroso group in this compound makes it a valuable tool for studying reaction mechanisms that involve short-lived radical intermediates. In a reaction where transient radicals are formed, the nitroso group can react with these radicals to form a more stable nitroxide radical adduct. This adduct can then be readily detected and characterized by EPR spectroscopy. nih.gov The hyperfine coupling constants of the resulting nitroxide adduct can often provide information about the structure of the original transient radical that was "trapped." This application of this compound as a potential spin trap could be instrumental in elucidating complex reaction pathways. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing compounds with extensive chromophoric systems. The spectrum of this compound is expected to be complex, with multiple absorption bands corresponding to various electronic transitions.
The core anthraquinone structure itself gives rise to characteristic absorption bands. Typically, anthraquinones exhibit bands in the UV region due to π → π* transitions within the aromatic system and a weaker n → π* transition at longer wavelengths associated with the carbonyl groups. nih.gov The presence of the acetyl, nitro, and nitroso substituents significantly modifies the electronic structure and, consequently, the UV-Vis spectrum. These groups act as auxochromes and can extend the conjugation of the system, leading to bathochromic (red) shifts of the absorption maxima. nih.gov The nitro and nitroso groups, being strong electron-withdrawing groups, are expected to cause a significant shift in the absorption bands to longer wavelengths. The n → π* transitions associated with the nitro and nitroso groups may also be observable.
| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |
| π → π | Anthraquinone Core | 250 - 350 |
| n → π | Carbonyl Groups | ~400 |
| π → π* / n → π | Nitro Group | 210 - 270 |
| n → π | Nitroso Group | 600 - 750 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry would provide the accurate mass of the molecular ion, confirming its elemental composition.
The fragmentation of the molecular ion in the mass spectrometer would likely proceed through characteristic pathways dictated by the functional groups. Plausible fragmentation patterns would include the loss of the nitroso group (NO), the nitro group (NO₂), and the acetyl group (CH₃CO). The stability of the anthraquinone core would likely result in a prominent ion corresponding to the core structure after the initial losses of the substituents. A detailed analysis of the fragmentation pattern would allow for the confirmation of the connectivity of the different functional groups to the anthraquinone skeleton.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published data is available. An interactive data table for exact mass determination cannot be generated.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
No published data on the fragmentation pattern of this specific compound is available. An interactive data table for structural fragment analysis cannot be generated.
Computational and Theoretical Chemistry Studies of 2 Acetyl 4 Nitro 1 Nitrosoanthraquinone
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Without dedicated scholarly research on "2-Acetyl-4-nitro-1-nitrosoanthraquinone," any attempt to generate content for the requested sections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources. Further research would be required to be published on this specific molecule before a comprehensive article on its computational chemistry could be written.
Competition of Intra- and Intermolecular Forces
The structural and electronic characteristics of anthraquinone (B42736) derivatives are significantly influenced by the interplay of intramolecular and intermolecular forces. nih.govmdpi.comresearchgate.net In molecules like this compound, the presence of polar functional groups—acetyl, nitro, and nitroso groups—creates a complex landscape of electrostatic interactions.
Intramolecularly, these substituent groups can affect the geometry and electronic distribution of the anthraquinone core. nih.govresearchgate.net Studies on substituted anthraquinones have shown that the presence of electron-withdrawing groups, such as the nitro (NO2) group, can influence the aromaticity of the quinone ring system. mdpi.com The acetyl and nitroso groups would further contribute to this effect through their own electronic and steric properties.
Intermolecularly, these forces govern how molecules arrange themselves in a condensed phase, such as a crystal lattice. nih.govmdpi.comresearchgate.net The interactions between molecules can include dipole-dipole interactions, and London dispersion forces. libretexts.org Research on other anthraquinone derivatives has utilized methods like Symmetry-Adapted Perturbation Theory (SAPT) to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components. nih.govmdpi.comresearchgate.net Such analyses have revealed that while hydrogen bonds can play a modifying role, dispersion forces are often the primary factor in the ordering of crystal structures. nih.govresearchgate.net For this compound, which lacks strong hydrogen bond donors, the packing would be dominated by a balance of dipole-dipole interactions from the polar substituents and stacking interactions of the aromatic rings. The bulky nature of the substituents might also lead to a less optimal stacking arrangement. mdpi.com
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are employed to study these forces. nih.govmdpi.comresearchgate.net Topological analyses based on the theories of Atoms in Molecules (AIM) and Electron Localization Function (ELF) can further elucidate the nature of the bonding and non-covalent interactions within the system. nih.govmdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govmdpi.com This approach is particularly valuable for predicting the properties of new or untested compounds, thereby guiding molecular design. nih.gov
The development of QSAR models for compounds like this compound involves correlating its structural features with a specific activity, such as mutagenicity or carcinogenicity, which are common concerns for nitroaromatic and nitroso compounds. nih.govresearchgate.netsciforum.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
For nitroaromatic compounds, QSAR studies have been conducted to predict their mutagenicity against strains like Salmonella typhimurium TA100. nih.govresearchgate.net Similarly, the carcinogenic potency of nitroso-compounds has been modeled using QSAR. researchgate.netsciforum.net These models often employ multiple linear regression (MLR) or more advanced machine learning algorithms to establish the correlation. nih.govresearchgate.net For a compound like this compound, a QSAR model would aim to quantify how the acetyl, nitro, and nitroso substituents on the anthraquinone framework contribute to its predicted activity. The models can reveal that structural features like molecular shape and electronic properties are key factors in determining the biological effects of this class of compounds. nih.gov
Table 1: Representative QSAR Model Parameters for Nitroaromatic Compounds This table is interactive. You can sort and filter the data.
| Model Type | Endpoint | Statistical Metric | Value | Reference |
|---|---|---|---|---|
| MLR | Mutagenicity | R² | >0.8 | mdpi.com |
| MLR | Mutagenicity | Q² | >0.6 | mdpi.com |
| GA-MLR | Carcinogenicity | R² | ~0.86 | nih.gov |
| GA-MLR | Carcinogenicity | q² (cross-validation) | High | nih.gov |
| 2D/3D-QSAR | Mutagenicity | R² | 0.835 | mdpi.com |
| 2D/3D-QSAR | Mutagenicity | Q²loo | 0.672 | mdpi.com |
The predictive power of a QSAR model is critically dependent on the selection of appropriate molecular descriptors and rigorous validation. nih.govnih.gov Descriptors can be categorized as 0D, 1D, 2D, or 3D, and can be derived from quantum chemical calculations or from the molecular graph. researchgate.netresearchgate.net
Descriptor Selection: For nitroaromatic and nitroso compounds, a wide range of descriptors have been explored. These include quantum chemical descriptors, Mordred descriptors, and RDKit descriptors. nih.govresearchgate.net Feature selection algorithms such as the genetic algorithm (GA), Boruta, Featurewiz, and forward stepwise selection are used to identify the most relevant descriptors from a large pool. nih.govresearchgate.net This process aims to create a model that is not only predictive but also interpretable. nih.gov
Model Validation: A crucial step in QSAR modeling is to assess the robustness and predictive ability of the developed model. nih.gov This is achieved through various validation techniques:
Internal Validation: Cross-validation methods like leave-one-out (LOO) and leave-many-out (LMO) are used to test the model's stability. nih.gov
External Validation: The model's predictive power is evaluated on an external set of compounds that were not used in the model development. nih.gov
Y-scrambling: This technique ensures that the model is not a result of chance correlation by randomly shuffling the activity data. nih.gov
Applicability Domain: The Williams plot is often used to define the chemical space where the model can make reliable predictions. nih.gov
For a model to be considered robust and predictive, it must meet several statistical criteria, such as a high coefficient of determination (R²) for the training set, a high cross-validated R² (Q²), and good predictive performance on the external set. mdpi.comnih.gov
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides powerful tools to investigate the pathways and energetics of chemical reactions, offering a detailed understanding at the molecular level.
For a molecule like this compound, synthetic routes could involve nitrosation and nitration reactions. Simulating these reactions would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is often the most computationally demanding step.
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the found transition state correctly connects the desired reactants and products.
The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. nih.gov Studies on similar reactions, such as the ammonolysis of 1-nitroanthraquinone (B1630840), have utilized kinetic modeling to understand the reaction behavior under different conditions. mdpi.comnih.gov
The nitro and nitroso groups are strong electron-withdrawing groups that significantly influence the reactivity of the aromatic ring to which they are attached. pw.edu.plbaranlab.org The nitro group is known to be a meta-directing group in electrophilic aromatic substitution, and it deactivates the ring towards such reactions. pw.edu.pl
Theoretical investigations can quantify these effects. For example, Frontier Molecular Orbital (FMO) theory can be used to analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In an electrophilic attack, the interaction between the HOMO of the aromatic ring and the LUMO of the electrophile is crucial. The electron-withdrawing nature of the nitro and nitroso groups lowers the energy of the HOMO of the anthraquinone system, making it less susceptible to electrophilic attack.
Conversely, these groups activate the ring towards nucleophilic aromatic substitution. The LUMO of the substituted anthraquinone would be lowered in energy, making it more susceptible to attack by a nucleophile. Computational studies can model the reaction energetics of such nucleophilic substitution reactions.
Furthermore, the energetics of reactions involving the nitro and nitroso groups themselves can be studied. For example, the reduction of a nitro group to an amino group is a common transformation. google.com Theoretical calculations can provide insights into the mechanism and thermodynamics of such reductions. Similarly, the reactivity of the nitroso group in reactions like ene reactions or Diels-Alder reactions can be explored computationally. acs.org
Electrochemical Behavior and Redox Properties of 2 Acetyl 4 Nitro 1 Nitrosoanthraquinone
Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox processes of a compound. nanoscience.comlibretexts.org For a substituted anthraquinone (B42736) like 2-Acetyl-4-nitro-1-nitrosoanthraquinone, a typical cyclic voltammogram in an aprotic solvent would be expected to show at least two distinct reduction peaks corresponding to the formation of the radical anion (AQ•⁻) and the dianion (AQ²⁻), along with their corresponding oxidation peaks on the reverse scan. nih.gov
The potential at which these electron transfers occur is a key parameter. Given the presence of the acetyl, nitro, and nitroso groups, all of which are electron-withdrawing, the reduction potentials for this compound are anticipated to be significantly more positive than that of unsubstituted anthraquinone. jcesr.orgsdu.dk This is because electron-withdrawing groups decrease the electron density on the quinone system, making the addition of electrons (reduction) more favorable. sdu.dk
Chronoamperometry, a technique where the potential is stepped and the resulting current is measured over time, could be employed to determine the diffusion coefficient of the molecule.
The reversibility of an electron transfer step in a cyclic voltammogram provides insight into the stability of the species formed upon reduction. A chemically reversible system is characterized by a peak potential separation (ΔEp) between the cathodic and anodic peaks of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of unity.
For many anthraquinone derivatives, the first reduction to the radical anion is a reversible one-electron process. nih.gov However, the stability of the dianion, and thus the reversibility of the second reduction step, can be more sensitive to the substituents and the experimental conditions. The strong electron-withdrawing nature of the substituents on this compound might stabilize the resulting anionic species, potentially leading to two reversible or quasi-reversible electron transfer steps. However, it is also possible that the nitro and nitroso groups themselves undergo reduction at potentials close to or overlapping with the quinone reductions, complicating the voltammetric response. researchgate.net
The diffusion coefficient (D) is a measure of the rate at which a species can move through a solution and is a critical parameter in understanding electrochemical kinetics. It can be determined from cyclic voltammetry experiments at varying scan rates using the Randles-Ševčík equation. nanoscience.com For a reversible process, the peak current (ip) is proportional to the square root of the scan rate (ν¹/²). By plotting ip versus ν¹/², the diffusion coefficient can be calculated, provided the concentration and electrode area are known. The diffusion coefficient for this compound would depend on its molecular size and its interactions with the solvent.
Spectroelectrochemical Investigations of Electron Transfer Processes
Spectroelectrochemistry combines electrochemical and spectroscopic (typically UV-Vis) techniques to study the spectral changes of a molecule as its oxidation state is changed. This method would be invaluable in studying this compound as it could definitively identify the species being formed at each reduction potential.
Upon the first one-electron reduction to the radical anion, a new set of absorption bands characteristic of the anthrasemiquinone radical anion would be expected to appear in the visible region of the spectrum. A second one-electron reduction to the dianion would result in a different set of absorption bands. This technique would also be crucial for distinguishing the reduction of the quinone moiety from the reduction of the nitro or nitroso substituents, as each would produce a unique spectral signature.
Influence of Acetyl, Nitro, and Nitroso Substituents on Electrochemical Activity
The electrochemical activity of the anthraquinone core is significantly modulated by its substituents. nih.govsdu.dk Electron-donating groups, such as amino or hydroxyl groups, increase the electron density of the π-system, making reduction more difficult and shifting the redox potentials to more negative values. nih.gov Conversely, electron-withdrawing groups have the opposite effect. nih.govjcesr.org
Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group through both inductive and resonance effects. Its presence is expected to cause a significant positive (anodic) shift in the reduction potentials of the anthraquinone core, making the compound much easier to reduce compared to the parent anthraquinone. nih.gov Furthermore, the nitro group itself is electroactive and can undergo reduction, typically to a nitro radical anion in aprotic media. researchgate.net This could lead to a complex cyclic voltammogram where the reduction waves of the quinone and the nitro group may overlap.
Acetyl Group (-COCH₃): The acetyl group is also an electron-withdrawing group, primarily through resonance. While not as powerful as the nitro group, it will contribute to making the reduction of the anthraquinone ring more favorable, resulting in a positive shift of the reduction potentials.
The combined effect of these three electron-withdrawing groups would be a substantial positive shift in the reduction potentials of the anthraquinone core. The exact magnitude of this shift would depend on their positions and the interplay of their electronic effects.
Table 1: Illustrative Effect of Substituents on the First Reduction Potential of Anthraquinone (Note: This table provides generalized data for context and is not specific to the title compound.)
| Compound | Substituent Type | Typical First Reduction Potential (vs. reference) |
| Anthraquinone | None | Baseline |
| Aminoanthraquinone | Electron-Donating | More Negative than Baseline nih.gov |
| Hydroxyanthraquinone | Electron-Donating | More Negative than Baseline nih.gov |
| Anthraquinone with Electron-Withdrawing Groups | Electron-Withdrawing | More Positive than Baseline sdu.dk |
Theoretical Predictions of Electrochemical Windows and Reduction Potentials
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting the electrochemical properties of molecules. acs.orgrsc.orgresearchgate.net By calculating the energies of the neutral molecule and its reduced forms (radical anion and dianion), it is possible to estimate the reduction potentials. nih.govsdu.dk
For this compound, DFT calculations could provide valuable insights into its electrochemical window. These calculations would likely predict a significantly more positive reduction potential compared to unsubstituted anthraquinone, in line with the electronic effects of the substituents. jcesr.org Furthermore, theoretical models can help to predict the energies of the Lowest Unoccupied Molecular Orbital (LUMO), which often correlate with the first reduction potential. acs.org For this compound, a low LUMO energy would be expected.
For many classes of organic compounds, including substituted anthraquinones, a strong linear correlation has been established between theoretically calculated reduction potentials and experimentally measured values. nih.govacs.org Studies have shown that while the absolute calculated values may differ from experimental ones, the trends and relative differences between derivatives are often accurately predicted. rsc.org Therefore, if experimental data for this compound were to become available, it would be expected to show a good correlation with the predictions from DFT calculations. This synergy between theory and experiment is crucial for the rational design of new functional molecules with tailored redox properties. nih.gov
Derivatization and Modification Strategies for Enhanced Research Applications of 2 Acetyl 4 Nitro 1 Nitrosoanthraquinone
Introduction of Reporter Groups for Spectroscopic Probes and Analytical Enhancements
The inherent spectroscopic properties of the anthraquinone (B42736) core can be significantly enhanced and diversified by the introduction of specific reporter groups. These modifications can transform 2-acetyl-4-nitro-1-nitrosoanthraquinone into highly sensitive probes for various analytical and imaging applications. The strategies for introducing such groups often leverage the reactivity of the existing functional moieties.
One potential avenue involves the derivatization of the acetyl group. The carbonyl functionality of the acetyl group can undergo condensation reactions with a variety of hydrazine or amine-containing fluorophores. For instance, reaction with dansyl hydrazine could yield a highly fluorescent derivative, where the fluorescence emission is sensitive to the local microenvironment, making it a valuable probe for studying protein binding sites or cellular membranes. Similarly, coupling with fluorophores like N,N-dimethylamino)naphthalene-1-sulfonyl (dansyl) or fluorescein derivatives can be achieved through the formation of hydrazone or imine linkages.
Another approach is to modify the nitro group. The aromatic nitro group can be reduced to an amine, which then serves as a versatile handle for the attachment of various reporter groups via amide bond formation. For example, the newly formed amino group can be acylated with fluorescent carboxylic acids or sulfonyl chlorides, such as those derived from rhodamine or coumarin, to generate intensely colored and fluorescent probes. The choice of the reporter group can be tailored to achieve desired spectroscopic properties, such as specific excitation and emission wavelengths, quantum yields, and lifetimes, for applications in fluorescence microscopy, flow cytometry, or fluorescence resonance energy transfer (FRET) based assays.
Table 1: Potential Reporter Groups for Derivatization of this compound
| Reporter Group Class | Linkage Chemistry | Potential Spectroscopic Enhancement |
| Dansyl Derivatives | Hydrazone or Amide | Environment-sensitive fluorescence |
| Fluorescein Derivatives | Hydrazone or Amide | High quantum yield fluorescence |
| Rhodamine Derivatives | Amide | Intense color and long-wavelength fluorescence |
| Coumarin Derivatives | Amide | Photostable fluorescence |
| NBD (Nitrobenzoxadiazole) | Nucleophilic Aromatic Substitution | Solvatochromic fluorescence |
The introduction of such reporter groups not only enhances the spectroscopic properties but can also modulate the molecule's solubility and biocompatibility, which are crucial for biological applications.
Strategies for Further Functionalization of Nitro and Nitroso Groups
The nitro and nitroso groups of this compound are key centers of reactivity that can be exploited for a wide range of chemical transformations. These functionalizations can lead to the synthesis of novel derivatives with altered electronic properties, reactivity, and potential for further conjugation.
The selective reduction of the nitro and nitroso groups offers a powerful strategy for introducing new functionalities. The nitro group can be selectively reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This amino group can then be further derivatized, as discussed in the previous section, or utilized in diazotization reactions to introduce other functional groups like hydroxyl, cyano, or halo groups.
The nitroso group is also susceptible to reduction, typically to a hydroxylamino or an amino group. The differential reactivity of the nitro and nitroso groups can potentially be exploited to achieve selective functionalization. For instance, milder reducing agents might selectively reduce the nitroso group while leaving the nitro group intact.
Furthermore, the electron-withdrawing nature of the nitro group activates the anthraquinone ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the nitro group by various nucleophiles, such as alkoxides, thiolates, or amines, providing a direct method for introducing a wide range of substituents onto the anthraquinone core. The success of such reactions would depend on the reaction conditions and the nature of the nucleophile.
The nitro group can also participate in cycloaddition reactions. For example, in the presence of a suitable dienophile, the nitro-substituted aromatic ring could potentially undergo a Diels-Alder type reaction, leading to the formation of complex polycyclic structures.
Table 2: Potential Functionalization Strategies for Nitro and Nitroso Groups
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
| Nitro (-NO2) | Reduction | H2/Pd, SnCl2 | Amino (-NH2) |
| Nitroso (-NO) | Reduction | Mild reducing agents | Hydroxylamino (-NHOH) or Amino (-NH2) |
| Nitro (-NO2) | Nucleophilic Aromatic Substitution | Nu: (e.g., RO-, RS-, R2NH) | Substituted Anthraquinone |
| Nitro (-NO2) | Cycloaddition | Dienophile | Polycyclic Adduct |
These strategies open up a vast chemical space for the synthesis of novel this compound derivatives with tailored properties for specific applications.
Covalent Modifications for Integration into Advanced Material Systems
The covalent incorporation of this compound into larger material systems can impart the unique properties of the anthraquinone moiety, such as its redox activity, color, and photochemical reactivity, to the bulk material. This integration can be achieved through various covalent modification strategies, leading to the development of advanced functional materials.
One of the most promising strategies for integrating this compound into material systems is through the formation of polymeric anthraquinone frameworks. This can be achieved by first functionalizing the anthraquinone monomer with polymerizable groups.
For instance, the amino group, obtained from the reduction of the nitro group, can be converted into a polymerizable acrylamide or methacrylamide moiety by reacting it with acryloyl chloride or methacryloyl chloride, respectively. This functionalized monomer can then be copolymerized with other vinyl monomers to create a wide range of functional polymers. The resulting polymers would possess the anthraquinone unit as a pendant group, and their properties could be tuned by the choice of the comonomer.
Alternatively, the functionalized anthraquinone can be used as a building block in the synthesis of condensation polymers. For example, a diamino-anthraquinone derivative, obtained by the reduction of both the nitro and nitroso groups, could be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. Similarly, dihydroxy-anthraquinone derivatives could be used to synthesize polyesters or polyethers.
These polymeric frameworks can find applications in various fields. For example, polymers containing the redox-active anthraquinone unit could be used as charge storage materials in organic batteries or as redox mediators in electrochemical sensors. The chromophoric nature of the anthraquinone core could be exploited in the development of electrochromic materials or dye-sensitized solar cells. Furthermore, the ability of anthraquinones to generate reactive oxygen species upon photoirradiation makes these polymers potential candidates for applications in photodynamic therapy or as self-sterilizing surfaces.
Table 3: Potential Strategies for Polymeric Anthraquinone Frameworks
| Polymerization Strategy | Functionalized Monomer | Resulting Polymer Type | Potential Applications |
| Chain-growth polymerization | Acrylamide/Methacrylamide derivative | Vinyl copolymers | Redox-active polymers, sensors |
| Step-growth polymerization | Diamino-anthraquinone derivative | Polyamides | High-performance polymers, electrochromic materials |
| Step-growth polymerization | Dihydroxy-anthraquinone derivative | Polyesters/Polyethers | Functional coatings, photodynamic therapy materials |
The development of such polymeric materials based on this compound opens up exciting possibilities for the creation of novel materials with tailored functionalities for a wide range of technological applications.
Advanced Research Directions and Future Perspectives in 2 Acetyl 4 Nitro 1 Nitrosoanthraquinone Chemistry
Exploration of Novel and Greener Synthetic Pathways for Complex Anthraquinone (B42736) Derivatives
The synthesis of polysubstituted anthraquinones, particularly those with a combination of electron-withdrawing and sterically demanding groups like the acetyl, nitro, and nitroso moieties in 2-Acetyl-4-nitro-1-nitrosoanthraquinone, is a formidable challenge. colab.ws Traditional methods often require harsh conditions and can lead to a mixture of isomers, necessitating difficult purification steps. google.comgoogle.com Consequently, the development of novel and more environmentally friendly synthetic strategies is a key focus of modern organic chemistry. researchgate.netresearchgate.net
Recent advancements have highlighted several promising "green" methodologies. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for some anthraquinone derivatives, often under solvent-free conditions. gordon.edu Another innovative approach is the use of iridium-catalyzed [2+2+2] cycloaddition reactions, which allow for the construction of the anthraquinone core with multiple substituents in a single step and in moderate to good yields. researchgate.netmdpi.com
The introduction of specific functional groups onto the anthraquinone nucleus remains a critical area of research. While methods for the nitration of anthraquinones are established, they often lack regioselectivity. google.com Greener nitration techniques using reagents like calcium nitrate (B79036) in acetic acid under microwave irradiation offer a safer and more efficient alternative to the traditional mixed-acid systems. gordon.edu The introduction of an acetyl group can be envisioned through Friedel-Crafts acylation, though the deactivating effect of existing nitro groups would need to be carefully considered. The synthesis of nitroso derivatives of anthraquinone is less common, with some older literature suggesting the nitrosation of anthraquinone-1(N).2-isoxazoles as a potential route. google.com
Future research will likely focus on the development of chemo- and regioselective methods for the stepwise or convergent synthesis of complex derivatives like this compound. This could involve the use of advanced catalytic systems, flow chemistry, or biocatalysis, where enzymes are used to perform specific transformations with high selectivity under mild conditions. researchgate.netrsc.org The biosynthesis of many natural anthraquinones proceeds via the polyketide pathway, offering inspiration for biomimetic synthetic strategies. rsc.orgnih.govresearchgate.net
Table 1: Comparison of Traditional and Greener Synthetic Methods for Anthraquinone Derivatives
| Method | Traditional Approach | Greener Alternative | Advantages of Greener Alternative |
| Core Synthesis | Friedel-Crafts reaction with phthalic anhydride (B1165640) | Iridium-catalyzed [2+2+2] cycloaddition | Higher efficiency, potential for multi-substitution in one step. researchgate.netmdpi.com |
| Nitration | Mixed nitric and sulfuric acids | Calcium nitrate in acetic acid (microwave-assisted) | Safer reagents, reduced reaction time, improved yields. google.comgordon.edu |
| General | High temperatures, harsh reagents, significant waste | Biocatalysis, solvent-free reactions, use of recyclable catalysts | Milder reaction conditions, higher selectivity, reduced environmental impact. researchgate.netrsc.org |
Integration with Supramolecular Chemistry and Self-Assembly Research
The planar, aromatic structure of the anthraquinone core makes it an excellent building block for supramolecular chemistry and the study of self-assembly phenomena. nih.gov The introduction of functional groups like acetyl, nitro, and nitroso moieties in this compound would be expected to significantly influence its intermolecular interactions and, consequently, its self-assembly behavior.
Research has demonstrated that anthraquinone derivatives can participate in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and host-guest interactions. These interactions have been harnessed to create a range of supramolecular architectures, from simple dimers to complex, hierarchically ordered nanosheets and chiral aggregates. rsc.org For example, anthraquinone-based covalent organic frameworks (COFs) have been designed as host systems for guest molecules, demonstrating potential in areas like photocatalysis and charge separation.
The functional groups of this compound would play a crucial role in directing its self-assembly. The nitro and acetyl groups are strong electron-withdrawing groups, which would alter the electronic properties of the aromatic system and influence π-π stacking interactions. The oxygen atoms in the acetyl and nitro groups, as well as the nitroso group itself, could act as hydrogen bond acceptors, leading to the formation of specific, directed assemblies.
Future research in this area could explore the self-assembly of this and similar complex anthraquinones in solution and on surfaces. This could lead to the development of novel materials with interesting optical, electronic, or recognition properties. The ability to control the assembly of these molecules through careful design of their substitution pattern opens up exciting possibilities for the bottom-up fabrication of functional nanostructures.
Development of Advanced Computational Models for Complex Organic Systems
Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of complex organic molecules. whiterose.ac.uk For a molecule like this compound, where experimental data may be scarce or difficult to obtain, computational modeling can provide invaluable insights.
Various computational methods are being applied to the study of anthraquinone derivatives. Density Functional Theory (DFT) is widely used to investigate their electronic structure, spectroscopic properties, and reaction mechanisms. rsc.orgresearchgate.net For instance, DFT calculations can predict how the introduction of different substituents affects the redox potentials of anthraquinones, which is crucial for their application in areas like flow batteries. rsc.orgpolyu.edu.hkrsc.orgrsc.orgresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool, particularly in the context of medicinal chemistry and toxicology. These models correlate the structural features of a series of compounds with their biological activity or toxicity, enabling the prediction of these properties for new, untested molecules.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of complex anthraquinones and their interactions with other molecules or with solvents. whiterose.ac.uk This is particularly relevant for understanding their self-assembly in solution or their binding to biological targets.
For this compound, computational studies could be employed to:
Predict its three-dimensional structure and conformational preferences.
Calculate its electronic properties, such as its HOMO-LUMO gap, which would be relevant to its potential applications in electronics and photocatalysis.
Simulate its interaction with other molecules to understand its potential for self-assembly or as a guest in a host-guest system.
Estimate its potential biological activity or toxicity through QSAR modeling.
The continuous development of more accurate and efficient computational methods, combined with increasing computational power, will undoubtedly play a crucial role in accelerating the design and discovery of new functional anthraquinone derivatives.
Interdisciplinary Applications in Advanced Chemical Sciences and Materials Design
The unique combination of functional groups in this compound suggests a wide range of potential interdisciplinary applications, spanning materials science, medicinal chemistry, and catalysis. The broader family of anthraquinone derivatives has already demonstrated significant promise in these areas. wikipedia.org
In materials science , the electron-withdrawing nature of the acetyl and nitro groups, coupled with the inherent redox activity of the anthraquinone core, could make this compound a candidate for use in organic electronic devices. Anthraquinones are being actively investigated as electrode materials for rechargeable batteries, particularly aqueous flow batteries. harvard.edumit.edu The specific substitution pattern of this compound would modulate its redox potential and solubility, key parameters for battery performance. Furthermore, the potential for this molecule to form ordered assemblies could be exploited in the design of new organic semiconductors or pigments.
In medicinal chemistry , many anthraquinone derivatives exhibit significant biological activity, including anticancer and antimicrobial properties. zienjournals.comrsc.orgnih.gov The mechanism of action of some anticancer anthraquinones involves intercalation into DNA and inhibition of enzymes like topoisomerase II. nih.gov The presence of nitro and acetyl groups on the anthraquinone scaffold could lead to novel interactions with biological targets. However, the potential toxicity of nitroaromatic compounds would also need to be carefully evaluated.
In the field of catalysis , anthraquinones are used on a large industrial scale for the production of hydrogen peroxide. wikipedia.orgwikipedia.org They can also act as redox catalysts in other processes, such as in the pulping of wood. wikipedia.org The unique electronic properties of this compound could make it an interesting candidate for new catalytic applications, potentially in photocatalysis or electrocatalysis. acs.org
The future exploration of this compound and other complex anthraquinone derivatives will require a highly interdisciplinary approach, combining advanced synthesis, detailed characterization, computational modeling, and thorough evaluation in a variety of application areas. The journey from a hypothetical molecule to a functional material or a therapeutic agent is long, but the rich chemistry of the anthraquinone scaffold suggests that it is a journey worth undertaking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
